molecular formula C27H27NO7S2 B1449467 Fmoc-Cys(STmp)-OH CAS No. 1403834-74-1

Fmoc-Cys(STmp)-OH

Cat. No. B1449467
M. Wt: 541.6 g/mol
InChI Key: GADCBXMSWHDNAU-QFIPXVFZSA-N
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Description

“Fmoc-Cys(STmp)-OH” is a novel tool used for the regioselective synthesis of multiple disulfide bridged peptides by Fmoc SPPS . The STmp group is stable to piperidine but can be easily removed by mild thiolysis .


Synthesis Analysis

The synthesis of peptides containing Cys presents special challenges to the peptide chemist . A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .


Molecular Structure Analysis

The empirical formula of “Fmoc-Cys(STmp)-OH” is C27H27NO7S2 . Its molecular weight is 541.64 .


Chemical Reactions Analysis

For resin selective modification of thiol groups or on-resin disulfide formation, STmp and Mmt are the most useful as they can be removed under conditions orthogonal to standard side-chain protecting groups employed in Fmoc SPPS . The selection of protecting groups for selective disulfide is less straightforward and finding the optimal combination may take extensive experimentation .


Physical And Chemical Properties Analysis

“Fmoc-Cys(STmp)-OH” is a powder . It is used in peptide synthesis and has a thiol functional group . It should be stored at a temperature between 15-25°C .

Scientific Research Applications

Acid-Labile Cys-Protecting Groups

Fmoc-Cys(STmp)-OH, a derivative of Fmoc-Cys, has been examined for its stability against trifluoroacetic acid (TFA) in the context of peptide synthesis. The study by Góngora-Benítez et al. (2012) in "Organic letters" explored various Fmoc-Cys(PG)-OH derivatives, including S-Dpm, which was found to be compatible with S-Trt group for the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Gene Delivery Systems

Fmoc-Cys(STmp)-OH has been utilized in the solid-phase synthesis of perfluoroalkylated dimerizable detergents for gene delivery. Guilloteau et al. (2009) in "Tetrahedron Letters" presented a synthesis route using Fmoc-Cys(SASRIN™ _® )-OH resin, yielding high-purity target products for gene delivery systems (Guilloteau et al., 2009).

Antibacterial Composite Materials

In the field of nanotechnology and biomedical materials, Fmoc-decorated self-assembling building blocks have shown promising applications. Schnaider et al. (2019) in "ACS applied materials & interfaces" demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, suggesting potential applications in enhanced composite materials for biomedical purposes (Schnaider et al., 2019).

Solid Phase Peptide Synthesis

McCurdy (1989) in "Peptide research" investigated the synthesis characteristics of various Fmoc-Cys derivatives, including Fmoc-Cys(t-Bu)-OH and Fmoc-Cys(Trt)-OH, in solid phase peptide synthesis. This study provided insights into the use of these cysteine derivatives in peptide synthesis (McCurdy, 1989).

Molecular Recognition in Water

An assay study by Burri and Yu (2015) in "Journal of Biomedical Science and Engineering" explored the covalent imprinting of cysteine using a synthetic N-(9-fluorenyl methoxy carbonyl)-L-Cysteine (Fmoc-Cys(SH)-OH) receptor. This study highlighted the selective recognition of Fmoc-Cys(SH)-OH in aqueous and protic solvents, demonstrating its utility in molecular recognition (Burri & Yu, 2015).

Supramolecular Gels Based on Amino Acids

Research by Croitoriu et al. (2021) in "2021 International Conference on e-Health and Bioengineering (EHB)" focused on supramolecular hydrogels based on Fmoc-functionalized amino acids. They investigated the antimicrobial activity of these gels, emphasizing the biomedical applications of such materials (Croitoriu et al., 2021).

Synthesis of Acid-Sensitive Fmoc-Cys Derivatives

Barlos et al. (2009) in "International journal of peptide and protein research" synthesized S-4-methoxytrityl cysteine and converted it into Fmoc-Cys(Mmt)-OH. This study highlighted the acid sensitivity of the S-Mmt function and its successful utilization in solid-phase peptide synthesis (Barlos et al., 2009).

Biomimetic Stereoselective Formation

Zhou and van der Donk (2002) in "Organic letters" used Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine for the synthesis of peptides, demonstrating the biomimetic stereoselective formation of methyllanthionine in peptides, a process significant in peptide chemistry (Zhou & van der Donk, 2002).

Fmoc-Peptide Gels for Cell Culture

Jayawarna et al. (2009) in "Acta biomaterialia" introduced chemical functionality in Fmoc-peptide gels, aiming to enhance compatibility with different cell types for in vitro cell culture. This research emphasized the potential of Fmoc-peptide scaffolds in biomedical applications (Jayawarna et al., 2009).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for “Fmoc-Cys(STmp)-OH” provided by Merck .

Future Directions

The use of “Fmoc-Cys(STmp)-OH” has been reported to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives . It has become commercially available with reports of fast, and complete removal . This suggests that “Fmoc-Cys(STmp)-OH” could play a significant role in future peptide synthesis.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADCBXMSWHDNAU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(STmp)-OH

CAS RN

1403834-74-1
Record name N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Koesema, A Roy, NG Paciaroni, C Coito… - Angewandte …, 2022 - Wiley Online Library
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Bicyclic peptides possess superior properties for drug discovery; however, their chemical synthesis is not straightforward and often neither biocompatible nor fully orthogonal to all …
Number of citations: 6 onlinelibrary.wiley.com
A Billet, J Hadjerci, T Tran, P Kessler, J Ulmer… - Biomaterials, 2023 - Elsevier
The success of mRNA-based vaccines during the Covid-19 pandemic has highlighted the value of this new platform for vaccine development against infectious disease. However, the …
Number of citations: 1 www.sciencedirect.com
BM Forsyth - 2019 - search.proquest.com
Mutations in Ras proteins have the potential to produce a constitutively active form of the protein that leads to oncogenesis. Ras proteins receive several posttranslational modifications …
Number of citations: 0 search.proquest.com
M Ubler - 2021 - orca.cardiff.ac.uk
Manipulating protein-protein interactions of the tightly regulated Bcl-2 network with peptides can restore the apoptotic process in immortal cancerous cells. Chemical staples on BH3-…
Number of citations: 2 orca.cardiff.ac.uk
S Ullrich, J George, AE Coram… - Angewandte …, 2022 - Wiley Online Library
Bizyklische Peptide sind aufgrund ihrer überragenden Eigenschaften für die Arzneimittelforschung von hoher Bedeutung. Ihre chemische Darstellung ist jedoch kompliziert und zudem …
Number of citations: 1 onlinelibrary.wiley.com
R Kryštůfek - 2021 - dspace.cuni.cz
Peptidy tvoří synteticky dostupné a snadno derivatizovatelné "lešení", na jehož základě je možno vyvíjet ligandy zaměřené na široké spektrum biologických cílů. Tradiční postup k …
Number of citations: 0 dspace.cuni.cz
I Klikarová - 2023 - dspace.cuni.cz
Virus lidské imunodeficience (HIV) je lentivirus, součást čeledi Retroviridae, přenosný krví a jinými tělesnými tekutinami. Nepřetržitá replikace HIV v lidském těle vede k destrukci …
Number of citations: 0 dspace.cuni.cz

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